1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one
Description
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one is a piperazine derivative featuring a 2-chlorothiazole moiety linked via a methyl group to the piperazine ring. This compound is of interest due to its structural versatility, which allows for diverse biological interactions. Key physicochemical properties include a molecular formula of C₁₀H₁₃ClN₄OS (calculated from and ) and a logP value of ~4.35 (analogous to ), indicating moderate lipophilicity. The compound's synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and piperazine derivatives, as seen in structurally related compounds .
Properties
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-8(15)14-4-2-13(3-5-14)7-9-6-12-10(11)16-9/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJZULGWTYPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-chloro-1,3-thiazole with piperazine under specific conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The specific structure of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one may enhance its efficacy against resistant strains of bacteria due to its unique mechanism of action involving disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Recent studies have explored the anticancer properties of thiazole derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to target specific cancer cell lines makes it a candidate for further investigation in oncology .
Central Nervous System Effects
The piperazine component is associated with neuropharmacological effects. Compounds similar to this compound have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors suggests possible applications in treating mood disorders .
Case Study 1: Antimicrobial Efficacy
A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) that informs how modifications to the thiazole ring can enhance potency .
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, researchers evaluated compounds similar to this compound for their effects on serotonin receptors. Results indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression .
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Tetrazole-Based Piperazine Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the thiazole ring with a tetrazole group. These derivatives exhibit distinct electronic properties due to tetrazole's aromaticity and hydrogen-bonding capacity. For example, 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone () was synthesized via reactions involving aryl aniline, sodium azide, and piperidine. Key differences include:
Phenylpiperazine Derivatives
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone () substitutes the thiazolylmethyl group with a phenyl ring. The compound was synthesized via chloroacetyl chloride and phenylpiperazine, highlighting the adaptability of piperazine cores in medicinal chemistry .
Urea-Linked Thiazolylmethylpiperazines
A series of 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives () feature urea linkers and varied aryl substituents (e.g., trifluoromethyl, dichlorophenyl). These compounds exhibit higher molecular weights (466.2–602.2 Da) and diverse logP values (implicit from substituents).
Pyrimidine and Triazole Derivatives
Synthesis involves palladium-catalyzed coupling (), contrasting with the target compound’s simpler alkylation. Such derivatives are often prioritized in kinase inhibitor research due to their planar heterocycles .
Ester and Sulfonyl Derivatives
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate () introduces an ester group, altering solubility (logP unreported).
Comparative Data Table
*Estimated based on tetrazole’s polarity.
Key Findings and Insights
- Structural Flexibility : Piperazine cores tolerate diverse substituents, enabling tailored physicochemical properties. Thiazole and tetrazole groups confer distinct electronic profiles.
- Synthetic Accessibility : The target compound’s synthesis is simpler compared to Pd-catalyzed derivatives (), favoring scalability.
- Biological Potential: Urea-linked analogs () show promise in drug discovery, though the target compound’s specific applications require further study.
Biological Activity
The compound 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 865660-24-8, is a thiazole-based piperazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including antimicrobial, anticancer, and pharmacological properties.
- Molecular Formula : C10H14ClN3OS
- Molecular Weight : 259.75 g/mol
- CAS Number : 865660-24-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study by Umesha et al. highlighted the antimicrobial efficacy of thiazole derivatives synthesized through oxidative cyclization methods, demonstrating their potential as effective antimicrobial agents .
Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. A review noted that thiazole-integrated compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Umesha et al. (2009) | Effective against multiple bacterial strains |
| Anticancer | MDPI Review (2022) | Significant cytotoxicity against HT-29 and Jurkat cells |
| Antiparasitic | Smith et al. (2022) | Demonstrated efficacy in mouse models against Trypanosoma species |
Pharmacokinetics
A study on related thiazole compounds indicated favorable pharmacokinetic profiles with good bioavailability and half-lives suitable for therapeutic applications. For example, a compound in a similar series showed a half-life of approximately 1 hour and a bioavailability of around 74% when administered subcutaneously in animal models .
The biological activities of thiazole derivatives like this compound are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazoles act as inhibitors for enzymes involved in critical metabolic pathways.
- Receptor Modulation : Some studies have shown that these compounds can modulate receptor activity, which is particularly relevant in the context of cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
